molecular formula C19H14N2O7 B11155869 3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

Cat. No.: B11155869
M. Wt: 382.3 g/mol
InChI Key: NOIGSKFFWGWUDO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one typically involves multiple steps, starting with the preparation of the dinitrophenoxy precursor. The dinitrophenoxy group is introduced through a nitration reaction, where phenol is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dinitrophenol. This intermediate is then reacted with a suitable benzochromenone derivative under controlled conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may result in cell death or other biological effects. The compound may also interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one is unique due to the combination of the dinitrophenoxy group and the benzochromenone core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H14N2O7

Molecular Weight

382.3 g/mol

IUPAC Name

3-(2,4-dinitrophenoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H14N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h5-10H,1-4H2

InChI Key

NOIGSKFFWGWUDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O

Origin of Product

United States

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